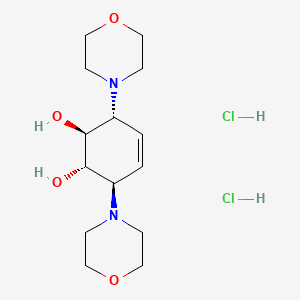
4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound characterized by its unique structure and stereochemistry. This compound features a cyclohexene ring with two hydroxyl groups and two morpholinyl groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride involves multiple steps, starting with the preparation of the cyclohexene ring. The hydroxyl groups are introduced through hydroxylation reactions, typically using reagents like osmium tetroxide or potassium permanganate. The morpholinyl groups are then added via nucleophilic substitution reactions, where morpholine reacts with the intermediate compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The dihydrochloride form is obtained by treating the final product with hydrochloric acid, resulting in the formation of the dihydrochloride salt.
化学反应分析
Types of Reactions
4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form cyclohexane derivatives using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Morpholine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Cyclohexane-1,2-dione, cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
科学研究应用
4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in stereoselective reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the morpholinyl groups can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Cyclohexane-1,2-diol: Lacks the morpholinyl groups, making it less versatile in certain reactions.
Cyclohexene-1,2-diol: Similar structure but without the morpholinyl groups.
4-Cyclohexene-1,2-diol, 3,6-bis(phenylmethoxy)-: Contains phenylmethoxy groups instead of morpholinyl groups.
Uniqueness
4-Cyclohexene-1,2-diol, 3,6-di-4-morpholinyl-, dihydrochloride is unique due to the presence of both hydroxyl and morpholinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
137940-74-0 |
|---|---|
分子式 |
C14H26Cl2N2O4 |
分子量 |
357.3 g/mol |
IUPAC 名称 |
(1S,2S,3R,6R)-3,6-dimorpholin-4-ylcyclohex-4-ene-1,2-diol;dihydrochloride |
InChI |
InChI=1S/C14H24N2O4.2ClH/c17-13-11(15-3-7-19-8-4-15)1-2-12(14(13)18)16-5-9-20-10-6-16;;/h1-2,11-14,17-18H,3-10H2;2*1H/t11-,12-,13+,14+;;/m1../s1 |
InChI 键 |
RBZBXXLUKJGRAU-PYOUUUKNSA-N |
手性 SMILES |
C1COCCN1[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)N3CCOCC3.Cl.Cl |
规范 SMILES |
C1COCCN1C2C=CC(C(C2O)O)N3CCOCC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


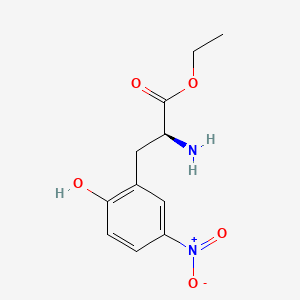

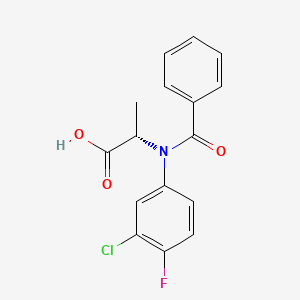
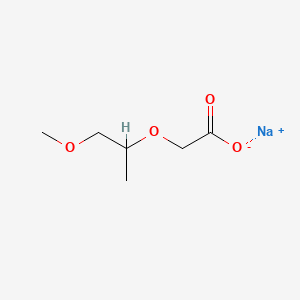
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
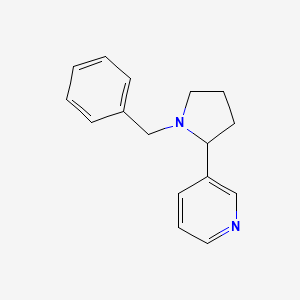
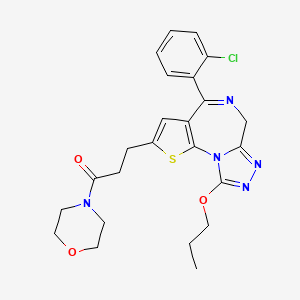

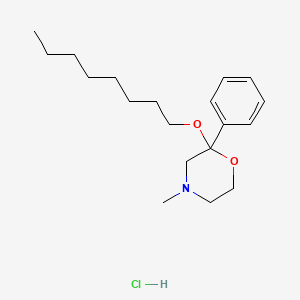
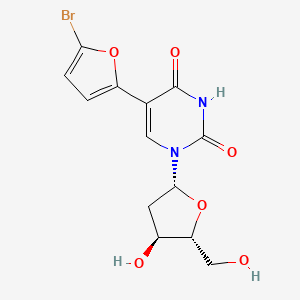
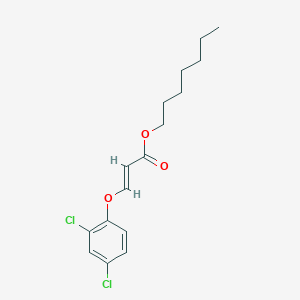
![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)
